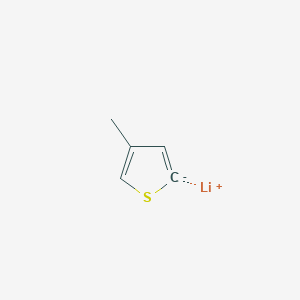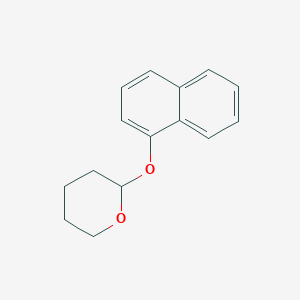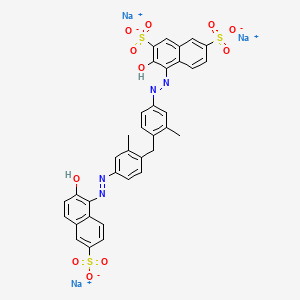![molecular formula C18H19NO5 B14416020 N-[2-(Benzyloxy)benzoyl]-D-threonine CAS No. 81254-79-7](/img/no-structure.png)
N-[2-(Benzyloxy)benzoyl]-D-threonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Benzyloxy)benzoyl]-D-threonine is an organic compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a benzyloxy group attached to a benzoyl moiety, which is further linked to D-threonine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzyloxy)benzoyl]-D-threonine typically involves the following steps:
Formation of Benzyloxybenzoyl Chloride: The initial step involves the reaction of 2-hydroxybenzophenone with benzyl chloride in the presence of a base such as sodium hydroxide to form 2-(benzyloxy)benzophenone. This intermediate is then converted to 2-(benzyloxy)benzoyl chloride using thionyl chloride.
Coupling with D-Threonine: The 2-(benzyloxy)benzoyl chloride is then reacted with D-threonine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Benzyloxy)benzoyl]-D-threonine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The benzoyl moiety can be reduced to a benzyl alcohol derivative.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
N-[2-(Benzyloxy)benzoyl]-D-threonine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2-(Benzyloxy)benzoyl]-D-threonine involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the benzoyl moiety can engage in π-π stacking interactions. These interactions can influence the binding affinity and specificity of the compound towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzoyl-D-threonine: Lacks the benzyloxy group, which may affect its binding properties.
N-[2-(Methoxy)benzoyl]-D-threonine: Contains a methoxy group instead of a benzyloxy group, which can alter its chemical reactivity and interactions.
Uniqueness
N-[2-(Benzyloxy)benzoyl]-D-threonine is unique due to the presence of the benzyloxy group, which enhances its hydrophobic interactions and binding affinity towards certain molecular targets. This makes it a valuable compound for various applications in research and industry.
Propiedades
| 81254-79-7 | |
Fórmula molecular |
C18H19NO5 |
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
(2R,3S)-3-hydroxy-2-[(2-phenylmethoxybenzoyl)amino]butanoic acid |
InChI |
InChI=1S/C18H19NO5/c1-12(20)16(18(22)23)19-17(21)14-9-5-6-10-15(14)24-11-13-7-3-2-4-8-13/h2-10,12,16,20H,11H2,1H3,(H,19,21)(H,22,23)/t12-,16+/m0/s1 |
Clave InChI |
URTDGHWNBYTOOS-BLLLJJGKSA-N |
SMILES isomérico |
C[C@@H]([C@H](C(=O)O)NC(=O)C1=CC=CC=C1OCC2=CC=CC=C2)O |
SMILES canónico |
CC(C(C(=O)O)NC(=O)C1=CC=CC=C1OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide](/img/structure/B14415957.png)

![{2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane](/img/structure/B14415974.png)



